

Comparative Guide: UFP-101 vs. UFP-112 Pharmacological Profiles

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: UFP-101 acetate

Cat. No.: B14759720

[Get Quote](#)

Executive Summary: The "Brake" and the "Accelerator"

In the investigation of the Nociceptin/Orphanin FQ Peptide (NOP) receptor system, UFP-101 and UFP-112 represent the two most critical pharmacological tools for validating receptor function.

While both are peptide ligands derived from the endogenous Nociceptin/Orphanin FQ (N/OFQ) sequence, they possess diametrically opposed pharmacological profiles:

- UFP-112 is a highly potent, long-lasting full agonist ("Super-Agonist").^[1]
- UFP-101 is a competitive, selective antagonist with zero intrinsic efficacy.

This guide contrasts their profiles to assist researchers in designing experiments where UFP-112 is used to probe NOP receptor activation, while UFP-101 is employed to confirm specificity by blocking those effects.

Molecular Characteristics & Structural Modifications[2]

Both ligands are chemically modified versions of the native N/OFQ peptide (17 amino acids). The modifications dictate their functional divergence.

Feature	UFP-101 (Antagonist)	UFP-112 (Agonist)
Primary Role	Competitive Antagonist (Silent)	Potent Full Agonist
Peptide Sequence	[Nphe ¹ , Arg ¹⁴ , Lys ¹⁵]N/OFQ-NH ₂	[(pF)Phe ⁴ , Aib ⁷ , Arg ¹⁴ , Lys ¹⁵]N/OFQ-NH ₂
Key Modification 1	Nphe ¹ : N-benzylglycine replaces Phe ¹ . This deletion of the N-terminal amino group abolishes efficacy.	(pF)Phe ⁴ : Para-fluoro-phenylalanine increases receptor affinity and potency.
Key Modification 2	Arg ¹⁴ , Lys ¹⁵ : Basic residues mimic Dynorphin A, increasing affinity and biological half-life.	Aib ⁷ : Alpha-aminoisobutyric acid induces helical structure, enhancing metabolic stability.
Molecular Weight	~1908.2 Da	~1957.2 Da
Solubility	Water/Saline soluble	Water/Saline soluble

Pharmacological Profile Comparison (In Vitro)

The "Agonist Profile" comparison effectively contrasts High Efficacy (UFP-112) against Zero Efficacy (UFP-101).

Binding Affinity and Functional Potency[3]

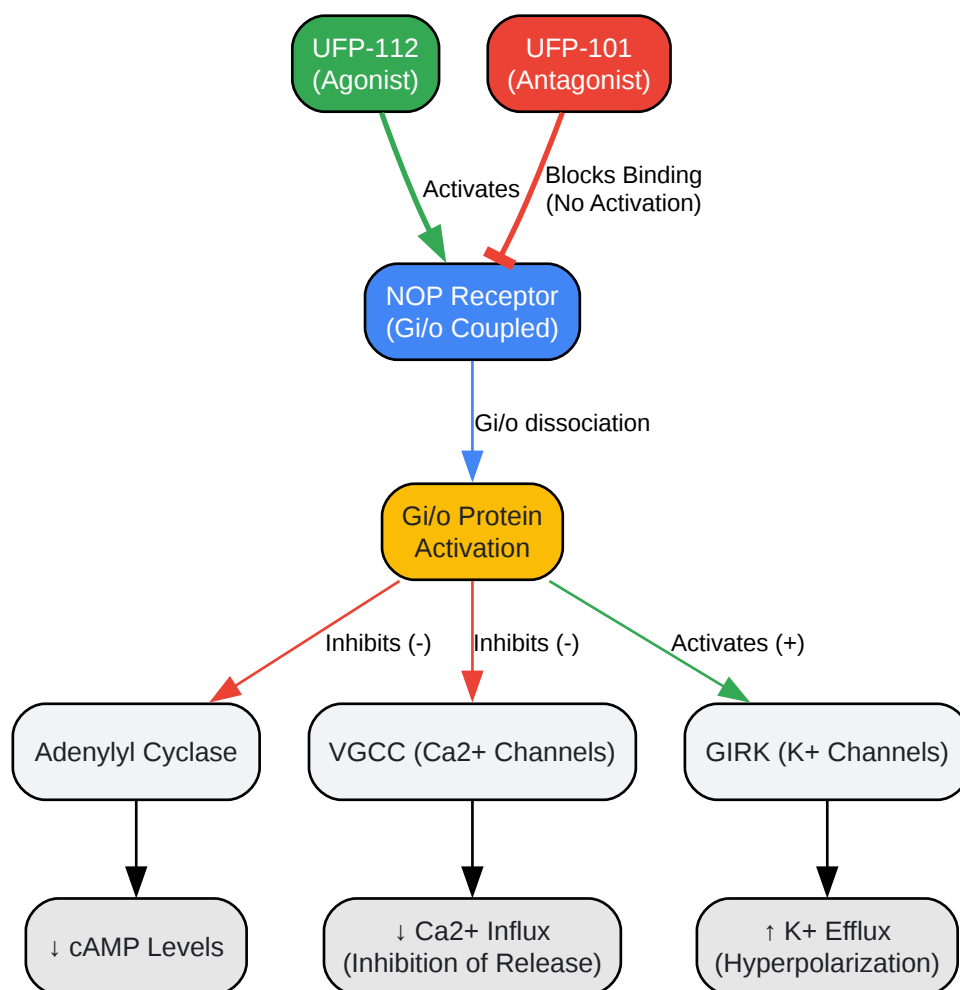
Parameter	UFP-101	UFP-112	Native N/OFQ (Ref)
Binding Affinity (pK _i)	10.24	10.55	9.50
Selectivity (vs. μ , δ , κ)	> 3000-fold	> 1000-fold	High
Potency (pEC ₅₀)	N/A (Antagonist)	9.35 – 9.43	~8.44
Intrinsic Efficacy (E _{max})	~0% (Silent)	~98-100% (Full)	100%
Functional Antagonism (pA ₂)	6.8 – 7.01	N/A	N/A

“

Critical Note on UFP-101 pA₂ vs pK_i: While UFP-101 binds with picomolar affinity (pK_i ~10.2), its functional antagonism (pA₂) in bioassays (e.g., Guinea Pig Ileum) is often reported lower (~7.0). This discrepancy is characteristic of the NOP system and assay-dependent conditions, but it remains the standard competitive antagonist for blocking UFP-112.

Signaling Pathway Activation

The diagram below illustrates the divergent effects of the two ligands on the NOP receptor signaling cascade.



[Click to download full resolution via product page](#)

Caption: UFP-112 drives Gi/o signaling decreasing cAMP and Ca²⁺, while UFP-101 competitively occupies the receptor preventing this cascade.

In Vivo Pharmacological Performance[1][2][3][4][5]

UFP-112 is designed to overcome the metabolic instability of native N/OFQ.

Feature	UFP-112 Performance	UFP-101 Validation Role
Metabolic Stability	High. 3.5x longer half-life in brain homogenate than N/OFQ. ^{[1][2]}	N/A
Duration of Action	> 6 hours (i.c.v. locomotor inhibition).	Used to reverse effects at peak timepoints.
Potency (In Vivo)	100-fold more potent than N/OFQ in tail withdrawal assays. ^{[1][2]}	Pre-treatment with UFP-101 (10 nmol) abolishes UFP-112 effects.
Key Effects	Analgesia (spinal), Hyperphagia, Locomotor inhibition.	Confirms effects are NOP-mediated and not off-target.

Experimental Protocols

Protocol: Validating Agonist Specificity (Schild Design)

This protocol describes how to use UFP-101 to calculate the dose-ratio of UFP-112, confirming NOP-mediated activity.

Materials:

- Agonist: UFP-112 (Stock: 1 mM in water).
- Antagonist: UFP-101 (Stock: 1 mM in water).
- Assay System: Electrically Stimulated Mouse Vas Deferens (MVD) or CHO-hNOP membranes (GTPγS).

Workflow:

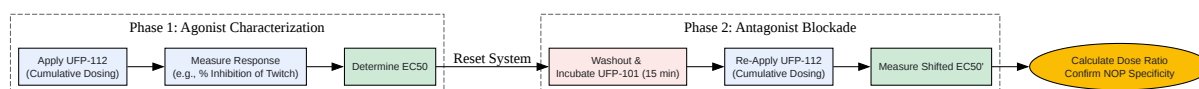
- Preparation: Mount MVD tissues in Krebs solution at 37°C, bubbled with 95% O₂/5% CO₂.
- Control Curve: Construct a cumulative concentration-response curve (CRC) for UFP-112 alone (Range:

to

M).

- Washout: Wash tissues for 30 minutes until baseline tension returns.
- Antagonist Incubation: Incubate tissue with UFP-101 (Fixed concentration: e.g., 1 μ M) for 15 minutes.
- Shifted Curve: Construct a second CRC for UFP-112 in the presence of UFP-101.
- Analysis:
 - Observe the rightward shift of the curve.[3]
 - Calculate the Dose Ratio (DR):
.
 - A parallel shift with no reduction in E_{max} confirms competitive antagonism.

Visual Workflow: Antagonist Challenge



[Click to download full resolution via product page](#)

Caption: Experimental workflow to validate UFP-112 potency using UFP-101 blockade.

References

- Calo, G. et al. (2005). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. CNS Drug Reviews.

- Rizzi, A. et al. (2007).[1] In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor. Peptides.[2][4]
- Tocris Bioscience.UFP 101 Product Datasheet.
- Molinari, P. et al. (2015). Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β -Arrestins 2. PLOS ONE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Opioid agonist affinity in the guinea-pig ileum and mouse vas deferens - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. journals.plos.org \[journals.plos.org\]](#)
- To cite this document: BenchChem. [Comparative Guide: UFP-101 vs. UFP-112 Pharmacological Profiles]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14759720/docs#comparative-guide-ufp-101-vs-ufp-112-pharmacological-profiles\]](https://www.benchchem.com/product/b14759720/docs#comparative-guide-ufp-101-vs-ufp-112-pharmacological-profiles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)